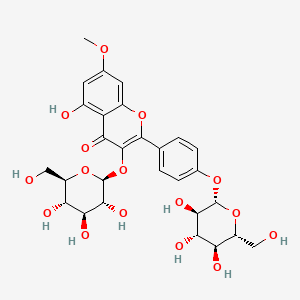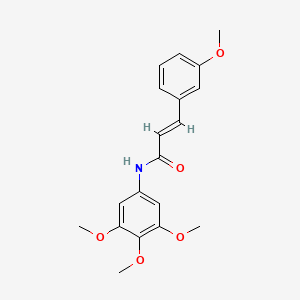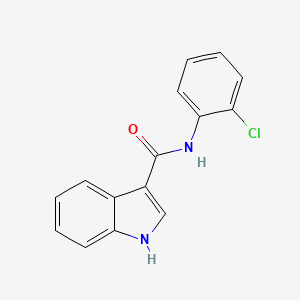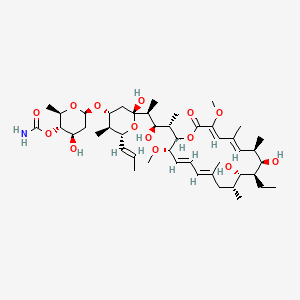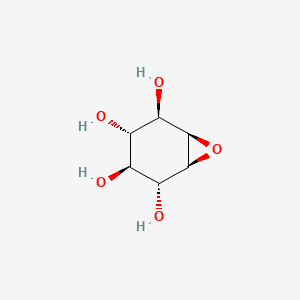![molecular formula C33H40N2O8S2 B1669371 3H-Indolium, 2-[5-[1-(5-carboxypentyl)-1,3-dihydro-3,3-dimethyl-5-sulfo-2H-indol-2-ylidene]-1,3-pentadien-1-yl]-1-ethyl-3,3-dimethyl-5-sulfo-, inner salt](/img/structure/B1669371.png)
3H-Indolium, 2-[5-[1-(5-carboxypentyl)-1,3-dihydro-3,3-dimethyl-5-sulfo-2H-indol-2-ylidene]-1,3-pentadien-1-yl]-1-ethyl-3,3-dimethyl-5-sulfo-, inner salt
Overview
Description
CY5, also known as Cyanine 5, is a synthetic dye belonging to the cyanine family. Cyanine dyes are characterized by their conjugated systems between two nitrogen atoms, which allow them to cover a wide range of the electromagnetic spectrum from near-infrared to ultraviolet. CY5 is particularly known for its far-red fluorescence, with an excitation peak at approximately 650 nanometers and an emission peak at around 670 nanometers . This makes it highly valuable in various scientific applications, especially in biological labeling and imaging.
Mechanism of Action
Target of Action
It is commonly used in the biomedical field as a cell or tissue tracer and fluorescent marker . This suggests that its targets could be a wide range of biological structures that can be visualized using fluorescence.
Pharmacokinetics
It is noted to have good water solubility and biocompatibility , which could influence its bioavailability and distribution within biological systems.
Result of Action
The molecular and cellular effects of 3H-Indolium’s action are likely related to its ability to provide fluorescence-based visualization of target structures or processes . This can aid in various research areas such as cell imaging, immunofluorescence staining, and protein analysis .
Action Environment
The action, efficacy, and stability of 3H-Indolium can be influenced by environmental factors. For instance, it should be stored in a dry, cool place, avoiding contact with oxygen, light, and moisture . These factors could potentially affect the compound’s fluorescent properties and its effectiveness as a marker.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CY5 typically involves the reaction of 1,1,2-trimethyl-benzindole-1,3-disulphonate with ethyl iodide and 6-bromocaproic acid to generate intermediate products. These intermediates are then reacted with beta-anilino-acraldehyde-anil-hydrochloride to form CY5 . The reaction conditions often include the use of organic solvents and controlled temperatures to ensure the stability and purity of the final product.
Industrial Production Methods
In industrial settings, the production of CY5 involves large-scale synthesis using automated systems to ensure consistency and high yield. The process includes multiple purification steps, such as thin-layer chromatography and high-performance liquid chromatography, to achieve the desired purity levels . The use of advanced purification techniques helps in obtaining CY5 with minimal impurities, which is crucial for its applications in sensitive biological assays.
Chemical Reactions Analysis
Types of Reactions
CY5 undergoes various chemical reactions, including:
Oxidation: CY5 can be oxidized to form different derivatives, which may alter its fluorescence properties.
Reduction: Reduction reactions can modify the electronic structure of CY5, affecting its absorption and emission spectra.
Common Reagents and Conditions
Common reagents used in the reactions involving CY5 include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various organic solvents. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from the reactions of CY5 include various substituted derivatives that exhibit different fluorescence properties. These derivatives are often used in specialized applications, such as in fluorescence resonance energy transfer (FRET) studies and as fluorescent probes in biological assays .
Scientific Research Applications
CY5 has a wide range of applications in scientific research, including:
Chemistry: Used as a fluorescent probe in various chemical assays to detect and quantify specific molecules.
Industry: Applied in the development of optical devices and sensors due to its stable fluorescence properties.
Comparison with Similar Compounds
CY5 is often compared with other cyanine dyes, such as CY3 and CY7.5. While CY3 has a shorter wavelength emission, CY7.5 emits at longer wavelengths. The unique feature of CY5 is its optimal balance between excitation and emission wavelengths, making it suitable for a wide range of applications . Similar compounds include:
CY3: Emits at shorter wavelengths, used for dual-color detection in combination with CY5.
CY7.5: Emits at longer wavelengths, used for deep tissue imaging due to its lower tissue absorption.
CY5’s uniqueness lies in its far-red fluorescence, which minimizes background autofluorescence in biological specimens, making it highly valuable for precise imaging and detection applications .
Properties
IUPAC Name |
(2E)-2-[(2E,4E)-5-[1-(5-carboxypentyl)-3,3-dimethyl-5-sulfoindol-1-ium-2-yl]penta-2,4-dienylidene]-1-ethyl-3,3-dimethylindole-5-sulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H40N2O8S2/c1-6-34-27-18-16-23(44(38,39)40)21-25(27)32(2,3)29(34)13-9-7-10-14-30-33(4,5)26-22-24(45(41,42)43)17-19-28(26)35(30)20-12-8-11-15-31(36)37/h7,9-10,13-14,16-19,21-22H,6,8,11-12,15,20H2,1-5H3,(H2-,36,37,38,39,40,41,42,43) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPICMEGAGMPYID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)S(=O)(=O)[O-])C(C1=CC=CC=CC3=[N+](C4=C(C3(C)C)C=C(C=C4)S(=O)(=O)O)CCCCCC(=O)O)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN\1C2=C(C=C(C=C2)S(=O)(=O)[O-])C(/C1=C\C=C\C=C\C3=[N+](C4=C(C3(C)C)C=C(C=C4)S(=O)(=O)O)CCCCCC(=O)O)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H40N2O8S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
656.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


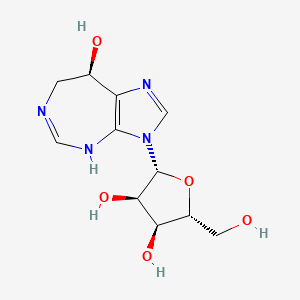


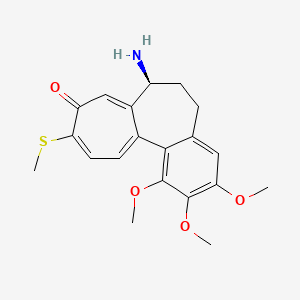



![3-Chloro-5-[(2e)-3,7-Dimethylocta-2,6-Dien-1-Yl]-4,6-Dihydroxy-2-Methylbenzaldehyde](/img/structure/B1669299.png)

